3-(2,4-Dichlorophenyl)pyrrolidine Hydrochloride
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Overview
Description
3-(2,4-Dichlorophenyl)pyrrolidine Hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)pyrrolidine Hydrochloride typically involves the reaction of 2,4-dichlorobenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then converted to its hydrochloride salt form through the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as crystallization and purification to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)pyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2,4-Dichlorophenyl)pyrrolidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.
2,4-Dichlorophenyl derivatives: Compounds with similar substituents on the phenyl ring, used in different chemical and biological applications.
Uniqueness
3-(2,4-Dichlorophenyl)pyrrolidine Hydrochloride is unique due to the combination of the pyrrolidine ring and the 2,4-dichlorophenyl group. This specific structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12Cl3N |
---|---|
Molecular Weight |
252.6 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7;/h1-2,5,7,13H,3-4,6H2;1H |
InChI Key |
RSOOHRRUNKVZOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C(C=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
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